

Application Notes and Protocols for the Chromozym t-PA Assay

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Compound of Interest

Compound Name: Chromozym t-PA

Cat. No.: B12375378

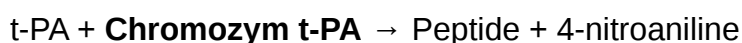
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These application notes provide a detailed overview of the **Chromozym t-PA** assay, a chromogenic method used for the determination of tissue-type plasminogen activator (t-PA) activity in purified preparations and cell culture supernatants.^{[1][2]} This assay is intended for research use only and is not suitable for diagnostic procedures.^{[1][2]}

Principle of the Assay

The **Chromozym t-PA** assay is based on the enzymatic activity of t-PA, a serine protease that plays a crucial role in fibrinolysis.^{[3][4][5]} The assay principle involves the cleavage of the chromogenic substrate, N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate (**Chromozym t-PA**), by t-PA. This reaction releases the yellow-colored compound 4-nitroaniline (pNA). The rate of pNA formation is directly proportional to the t-PA activity and can be measured spectrophotometrically by monitoring the change in absorbance at 405 nm.^{[1][6]}

The enzymatic reaction can be summarized as follows:



Required Reagents and Buffers

Proper preparation and storage of reagents are critical for accurate and reproducible results. Use plastic materials for the storage, dilution, and assay of t-PA solutions to avoid adsorption to glass surfaces.^[1]

Reagents Provided

Reagent	Chemical Name	Purity	Storage
Chromozym t-PA	N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitrilide acetate	>90% (enzymatic)	+15 to +25°C

Required Buffers and Solutions

Solution	Composition	Preparation	Storage and Stability
Tris Buffer	100 mM Tris, 0.15% (w/v) Tween 80, pH 8.5	Dissolve 1.21 g of Tris in double-distilled water. Adjust the pH to 8.5 with 1 M HCl. In a separate container, dissolve 0.15 g of Tween 80 in 10 ml of double-distilled water and add it to the Tris solution. Bring the final volume to 100 ml with double-distilled water.	Store for at least 2 weeks at +2 to +8°C.
Chromozym t-PA Solution	4 mM	Dissolve 5.1 mg of Chromozym t-PA in 2 ml of double-distilled water.	An aqueous solution is stable for at least two weeks if stored at +2 to +8°C. [2]
Citric Acid Solution	10% (w/v)	Dissolve 10.94 g of citric acid in 100 ml of double-distilled water.	Store for at least 4 weeks at +2 to +8°C.
Plasmin Solution	8 U/ml	Dissolve 4 U of Plasmin in 0.5 ml of Tris Buffer.	Store in an ice bath until use. Can be frozen in aliquots.
Aprotinin Solution	100 µg/ml	Dissolve 5 mg of Aprotinin in 50 ml of double-distilled water.	Store for 1 week at +2 to +8°C. Can be frozen.
Reagent Mixture	-	Mix 9 parts of Tris Buffer with 1 part of Chromozym t-PA Solution.	Store for 8 hours at +2 to +8°C or 4 hours at +15 to +25°C.

Experimental Protocols

Two primary procedures are described for the determination of t-PA activity. Procedure 1 is used for calculating activity in WHO International Units (IU), while Procedure 2 is for direct calculation in U/ml.

General Preparations

- Bring the Tris Buffer and **Chromozym t-PA** Solution to +37°C before starting the assay.[\[1\]](#)
- Run at least one reagent blank with each series of measurements.[\[1\]](#)
- Dilute highly concentrated t-PA solutions with Tris Buffer to fall within the assay's linear range (0.1 to 30 µg/ml).[\[1\]](#)

Procedure 1: Determination of t-PA Activity in WHO Units

This procedure requires a t-PA standard to be run in parallel with the samples.

Assay Conditions:

- Wavelength: 405 nm
- Temperature: +37°C
- Light path: 1 cm

Pipetting Scheme:

Blank	Sample	
Reagent Mixture	0.9 ml	0.9 ml
Tris Buffer	0.1 ml	-
Sample	-	0.1 ml

Procedure:

- Pipette the Reagent Mixture and Tris Buffer (for the blank) or sample into a cuvette.
- Mix thoroughly.
- Incubate at +37°C.
- Start the reaction by adding the sample (or Tris Buffer for the blank).
- Monitor the change in absorbance per minute ($\Delta A/\text{minute}$) from the linear portion of the reaction curve.

Calculation:

$$\text{t-PA (IU/ml)} = (\Delta A_{\text{sample/minute}} \times \text{IU/ml}_{\text{standard}}) / \Delta A_{\text{standard/minute}}$$

Note: One International Unit (U) of t-PA is approximately 32,500 WHO Units (IU).[\[1\]](#)

Procedure 2: Direct Determination of t-PA Activity

This procedure does not require a standard.

Assay Conditions:

- Wavelength: 405 nm
- Temperature: +37°C
- Light path: 1 cm

Pipetting Scheme:

Blank	Sample	
Reagent Mixture	0.9 ml	0.9 ml
Tris Buffer	0.1 ml	-
Sample	-	0.1 ml

Procedure:

- Follow the same pipetting and measurement steps as in Procedure 1.

Calculation:

$$t\text{-PA (U/ml)} = (\Delta A_{\text{sample/minute}} \times \text{Total Volume}) / (\epsilon_{405} \times \text{Sample Volume} \times \text{Light Path})$$

Given:

- Total Volume = 1.0 ml
- Sample Volume = 0.1 ml
- ϵ_{405} of p-nitroaniline = 10.4 cm²/μmol[7]
- Light Path = 1 cm

The simplified calculation is:

$$t\text{-PA (U/ml)} = \Delta A_{\text{sample/minute}} \times 1.68$$

If the sample was diluted, the result must be multiplied by the dilution factor (F):

$$t\text{-PA (U/ml)} = \Delta A_{\text{sample/minute}} \times 1.68 \times F$$

Data Presentation

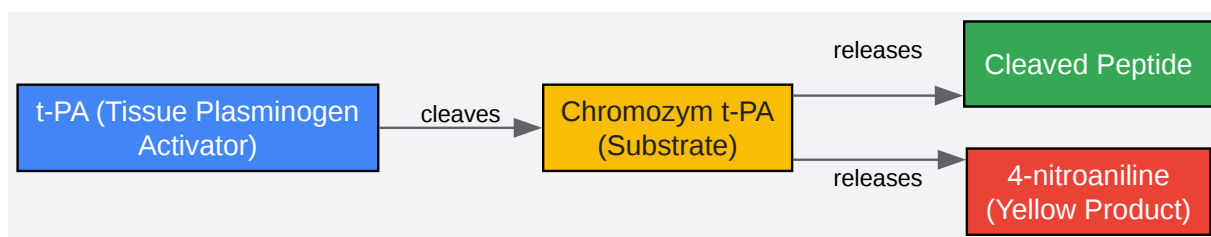
The following table summarizes the key quantitative parameters of the **Chromozym t-PA** assay.

Parameter	Value
Wavelength for Measurement	405 nm
Assay Temperature	+37°C
Molar Extinction Coefficient of 4-nitroaniline (ϵ_{405})	10.4 L mmol ⁻¹ cm ⁻¹
Working Concentration of Chromozym t-PA	Approximately 0.25 mM[1][2]
Linear Range for t-PA Solutions	0.1 to 30 µg/ml

Visualizations

Signaling Pathway

The following diagram illustrates the enzymatic cascade initiated by t-PA, leading to the cleavage of the chromogenic substrate.

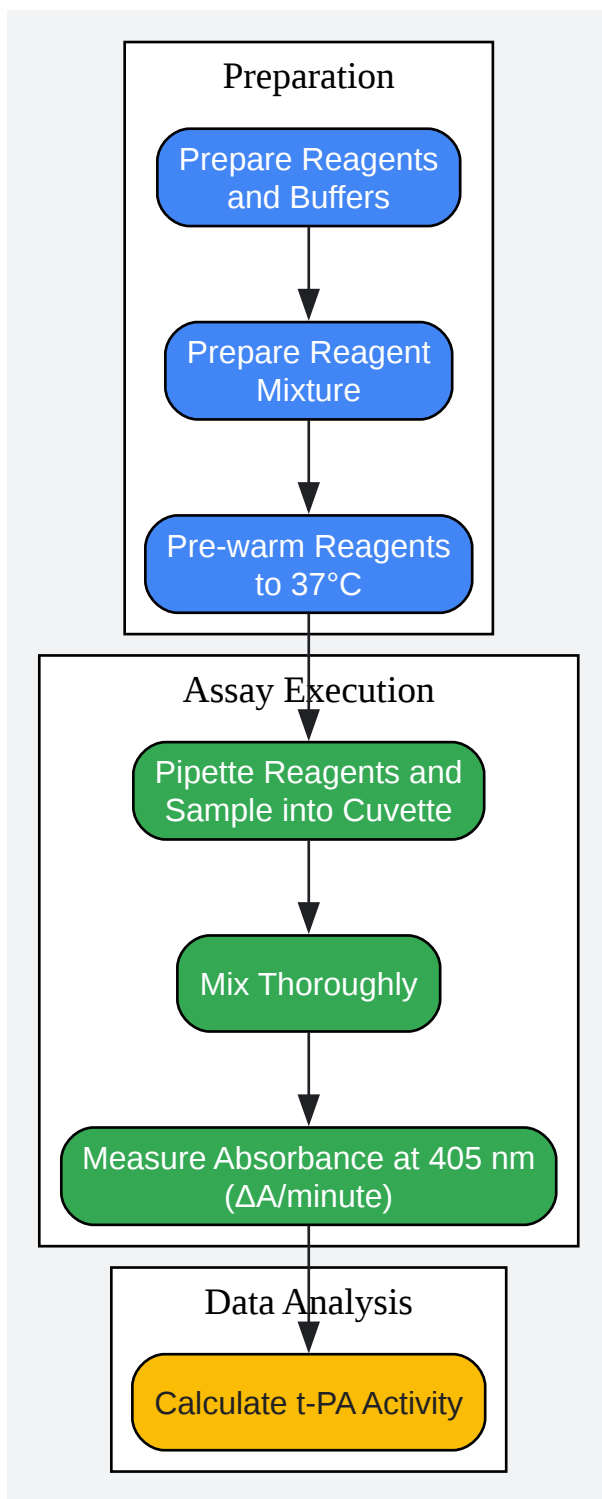


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Caption: Enzymatic cleavage of **Chromozym t-PA** by t-PA.

Experimental Workflow

This diagram outlines the major steps involved in performing the **Chromozym t-PA** assay.



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